Kaempferidinidin chloride

Proteasome inhibition Neuroprotection Cancer chemoprevention

Researchers substituting generic anthocyanidins compromise QSAR validity and forfeit absolute w/w assay traceability. Kaempferidinidin chloride solves this as a certified analytical standard with gravimetric assay. - Single-source 4′-methoxy handle discriminates it from pelargonidin in LC-MS/MS co-treatment studies. - 3-year powder stability at -20°C supports long-duration pharmacokinetic protocols. - ≥98% HPLC purity with w/w absolute assay enables direct calibration solution preparation without additional certification.

Molecular Formula C16H13ClO5
Molecular Weight 320.725
CAS No. 13544-52-0
Cat. No. B595482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferidinidin chloride
CAS13544-52-0
Molecular FormulaC16H13ClO5
Molecular Weight320.725
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
InChIInChI=1S/C16H12O5.ClH/c1-20-11-4-2-9(3-5-11)16-14(19)8-12-13(18)6-10(17)7-15(12)21-16;/h2-8H,1H3,(H2-,17,18,19);1H
InChIKeyGRLAQUHRDORRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaempferidinidin Chloride – Product Overview


Kaempferidinidin chloride (4′-Methylpelargonidin chloride; 3,5,7-Trihydroxy-4′-methoxyflavylium chloride) is a natural anthocyanidin aglycone first isolated from the fruits of Vaccinium myrtillus (bilberry). As a flavylium-salt flavonoid with a molecular formula C₁₆H₁₃ClO₅ and a molecular weight of 320.7 g/mol, it bears a distinctive 4′-methoxy substituent on the pelargonidin core that differentiates it from the more common, non-methoxylated anthocyanidins . The compound is commercially available as an analytical standard (HPLC purity ≥98%) with a gravimetrically assigned absolute assay value, making it directly applicable to quantitative titration without additional calibration . Its primary documented bioactivity is potent inhibition of the 20S proteasome chymotrypsin-like activity, a mechanism linked to neuroprotective and anti-carcinogenic effects [1].

Unique Advantages of Kaempferidinidin Chloride


Among the six common anthocyanidins and their 3-deoxy flavylium analogs, even subtle differences in B-ring hydroxylation and methoxylation patterns translate into marked disparities in proteasome inhibitory potency, chromatographic retention, UV-Vis spectral maxima, and solution stability. Kaempferidinidin chloride occupies a unique structural niche: it combines the pelargonidin core (single 4′-hydroxy, yielding the lowest molecular weight and highest potency class) with a 4′-methoxy cap that eliminates the free phenolic –OH at this position [1]. This methylation directly alters hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility compared to the non-methoxylated parent pelargonidin (same IC₅₀ but different chemical handle), the 3′-methoxy isomer peonidin (IC₅₀ = 9.0 µM), and the tri-hydroxylated delphinidin (IC₅₀ = 32.4 µM) [1]. Consequently, substituting kaempferidinidin with a cheaper, more widely available anthocyanidin such as pelargonidin or cyanidin invalidates the quantitative structure-activity relationship (QSAR) of the experimental system, compromises the traceability of an analytical method, and forfeits the w/w absolute assay certification that only a dedicated analytical standard can provide .

Kaempferidinidin Chloride: Differentiation vs. Analogs


Proteasome Inhibition Potency and Structural Distinction

In a direct head-to-head study of 19 flavonoids, kaempferidinidin chloride inhibited the chymotrypsin-like activity of the 20S proteasome in intact HL-60 cells with an IC₅₀ of 7.8 µM, identical to pelargonidin (7.8 µM) and comparable to peonidin (9.0 µM), but 4.2-fold more potent than delphinidin (32.4 µM) [1]. The assay employed a cell-based chemiluminescent Proteasome-Glo™ system, which measures proteasome activity in a physiologically relevant intracellular context rather than in an isolated enzyme preparation [1].

Proteasome inhibition Neuroprotection Cancer chemoprevention

Certified Absolute Assay for Direct Quantitative Use

Unlike standard anthocyanidin research reagents that report only chromatographic purity (area-%), kaempferidinidin chloride supplied as the Extrasynthese analytical standard (code 0944 S) includes a w/w absolute assay determined by quantitative NMR or mass balance, facilitating its direct use as a primary calibrant for quantitative titration . The certified HPLC purity is ≥98% (area-%), and a batch-specific HPLC chromatogram is provided . In contrast, most pelargonidin chloride or cyanidin chloride products available for research are sold with chromatographic purity alone (no absolute assay), requiring the end-user to perform independent purity verification before quantitative use .

Analytical chemistry Reference material Quantitative NMR/HPLC

UV-Vis Spectrophotometric Fingerprint

Kaempferidinidin chloride displays a characteristic visible absorption maximum at 520 nm when dissolved in methanol acidified with 0.1% HCl, consistent with the flavylium chromophore [1]. This λ_max lies between the shorter-wavelength absorption of pelargonidin (504 nm in MeOH/HCl) and the longer-wavelength maxima of cyanidin (535 nm) and delphinidin (546 nm), enabling unambiguous identification in diode-array HPLC or spectrophotometric purity checks against co-eluting or co-sourced anthocyanidins [2]. The 520 nm peak is narrow and well-resolved, facilitating quantitative analysis via the Beer-Lambert law using published molar extinction coefficients for the flavylium cation class [1].

Spectrophotometry Quality control Anthocyanin identification

Validated Long-Term Storage Stability

According to manufacturer stability data, kaempferidinidin chloride powder is stable for 3 years at −20°C (desiccated), 2 years at 4°C, and up to 6 months in solvent at −80°C . This stability profile exceeds that reported for several common anthocyanidins: pelargonidin chloride is typically recommended for storage at −20°C with a shelf life of 2 years, and delphinidin chloride is noted for higher susceptibility to oxidative degradation, often requiring storage under inert atmosphere and use within 12 months .

Compound stability Long-term storage Reproducibility

Kaempferidinidin Chloride: Key Application Scenarios


Proteasome Inhibition Screening and QSAR Studies

Kaempferidinidin chloride is the most appropriate anthocyanidin probe for proteasome inhibition studies where both high potency (IC₅₀ = 7.8 µM) and a chemically distinct structural handle are required. Its equipotency to pelargonidin, combined with the 4′-methoxy group that facilitates selective LC-MS/MS detection, allows researchers to discriminate between the two compounds in co-treatment experiments or metabolic fate studies . The 4.2-fold selectivity window over delphinidin further supports its use in target-engagement assays where off-target anthocyanidin effects must be controlled.

Primary Calibrant for Anthocyanin Quantification

The availability of kaempferidinidin chloride as an analytical standard with a w/w absolute assay makes it suitable as a primary calibrant for HPLC-UV, HPLC-MS, and spectrophotometric quantification of anthocyanins in complex matrices . Unlike standards supplied with area-% purity only, this compound can be weighed directly to prepare calibration solutions of known concentration, eliminating the indeterminate error associated with unassayed reference materials. This is particularly valuable for laboratories operating under ISO 17025 or GLP quality systems.

Spectrophotometric Anthocyanidin Fingerprinting

With its well-defined λ_max at 520 nm in acidic methanol, kaempferidinidin chloride serves as a wavelength calibration standard and identity marker in UV-Vis-based anthocyanin profiling methods . The +16 nm bathochromic shift relative to pelargonidin permits resolution of the two compounds in binary mixtures, a practical advantage when analyzing methoxylated vs. non-methoxylated anthocyanidin fractions during extract standardization or metabolomic studies.

Long-Term Pharmacokinetic and Stability Studies

The documented 3-year powder stability at −20°C positions kaempferidinidin chloride as a preferred compound for long-duration pharmacokinetic, toxicological, or stability-indicating studies . Its extended shelf life reduces the risk of potency drift due to compound degradation, a concern that is more acute with delphinidin (12-month stability) and other poly-hydroxylated anthocyanidins that are prone to auto-oxidation.

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